5-(p-Hydroxybenzyl)-uracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

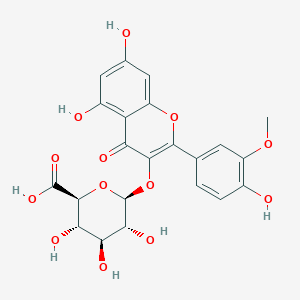

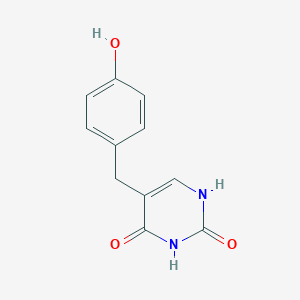

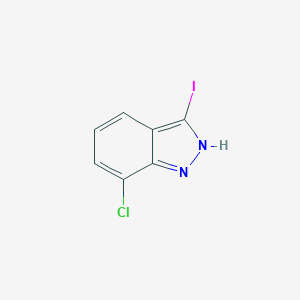

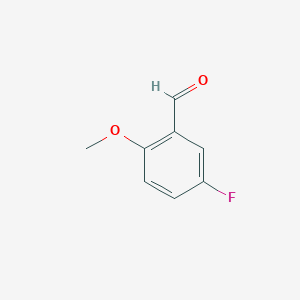

5-(p-Hydroxybenzyl)-uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound is characterized by a hydroxybenzyl group attached to the 5th position of the uracil ring. This modification can potentially influence the biological activity and chemical properties of the molecule, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of 5-(p-Hydroxybenzyl)-uracil derivatives has been explored through various methods. One approach involves the condensation of 5-hydroxymethyluracil with phenols in the presence of CF3COOH, although this method shows limited reactivity with aromatic compounds that lack electron-donor substituents . Another method for synthesizing related compounds, such as 5-benzyl-1-(2-hydroxyethoxymethyl)uracil (BAU), involves the coupling of bis(trimethylsilyl) derivative of 5-benzyl uracil with 2-acetoxyethoxymethyl bromide . Additionally, regioselective synthesis techniques have been developed to create 5- and 6-aryluracil bases, with benzyl-protected uracils being a practical choice for stability during arylation .

Molecular Structure Analysis

The molecular structure of 5-(p-Hydroxybenzyl)-uracil and its derivatives is crucial for their potential biological activity. High-level Density Functional Theory (DFT) calculations have shown that 5-substituted uracils can form tetramer structures with stacking energies similar to those of purine-based structures . This suggests that 5-(p-Hydroxybenzyl)-uracil could participate in the formation of quadruplex structures or mixed tetrads, which are important in various biological processes.

Chemical Reactions Analysis

The chemical reactivity of 5-(p-Hydroxybenzyl)-uracil derivatives is influenced by the presence of the hydroxybenzyl group. For instance, the hydroxymethyl group of 5-hydroxymethyluracil can react with dihydrofuran or dihydropyran in the presence of acid catalysts to form biologically interesting compounds that are models for naturally occurring 5-O-glycoside derivatives of 5-hydroxymethylcytosine . These reactions highlight the potential of 5-(p-Hydroxybenzyl)-uracil derivatives to serve as building blocks for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(p-Hydroxybenzyl)-uracil derivatives are influenced by the substituents on the uracil ring. For example, the introduction of a hydroxybenzyl group can increase the hydrophilicity of the molecule, which may affect its solubility and interaction with biological targets . The potency of these compounds as inhibitors of uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway, has been demonstrated with K_i values indicating strong inhibition . This property is particularly relevant for the development of chemotherapeutic agents.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIUTNZUFHGGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309993 |

Source

|

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Hydroxybenzyl)-uracil | |

CAS RN |

17187-50-7 |

Source

|

| Record name | Uracil, 5-(p-hydroxybenzyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)